2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c22-15-4-3-5-16(10-15)25-21-26-17(13-28-21)11-20(27)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12-13,24H,8-9,11H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCGYMLQXUSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a thiazole derivative with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a chlorophenyl group and an indole moiety. Its molecular formula is , which indicates the presence of various functional groups that contribute to its biological properties.
Research indicates that compounds containing thiazole and indole structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways, such as MAPK and NFκB, which are crucial in cancer cell proliferation and survival.
Anticancer Activity
Several studies have shown that thiazole derivatives possess anticancer properties. For instance, related compounds have demonstrated activity against various cancer cell lines, including breast and colon cancers.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Related Thiazole Derivative | T47D | 27.3 |
These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis or function.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activities. Thiazoles have been reported to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.
Case Studies
- In Vitro Studies : A study demonstrated that the compound significantly reduced the viability of HCT-116 cells with a calculated IC50 of 6.2 µM, indicating strong anticancer potential.
- Animal Models : In murine models, thiazole derivatives showed promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl]acetamide. Key Differences:
- Mirabegron lacks the indole moiety but includes a hydroxy-phenylethyl chain on the phenylacetamide group.
- SAR Insight: The hydroxy-phenylethyl group is critical for β3 receptor activation, while the thiazole-amino group stabilizes binding. The absence of this chain in the target compound suggests divergent therapeutic targets .
| Property | Target Compound | Mirabegron |
|---|---|---|
| Core Structure | Thiazole + indole-ethyl acetamide | Thiazole + phenylacetamide |
| Molecular Weight (g/mol) | ~400 (estimated) | 396.51 |
| Therapeutic Application | Potential CNS/antimicrobial | Overactive bladder |
| Receptor Target | Not established (indole suggests 5-HT) | β3-Adrenergic receptor |
N-[2-(1H-Indol-3-yl)ethyl]acetamide Derivatives
Examples :
Comparison :
Thiazole-Containing Acetamides with MAO Inhibition
Example: N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (). Key Similarities:
- Both compounds have thiazole-acetamide backbones.
Differences : - The target compound substitutes a 3-chlorophenylamino group on the thiazole, whereas MAO inhibitors in use bulkier aryl groups (e.g., p-tolyl).
- Activity: compounds inhibit monoamine oxidases (MAO-A/B), suggesting the target’s thiazole-indole structure could also target CNS enzymes .
Triazole-Thioacetamide Derivatives
Example: 2-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide (). Comparison:
- Both have chlorophenyl groups and acetamide linkages.
- The triazole-thioacetamide in shows antimicrobial activity, while the target’s thiazole-indole system may prioritize neurological targets due to indole’s serotonin mimicry .
Preparation Methods
Cyclization of Thiourea and α-Halo Ketones
A patented method (US4391979A) outlines the reaction of thiourea with 4-chloroacetoacetyl chloride in methylene chloride at 5–10°C, yielding (2-aminothiazol-4-yl)acetic acid hydrochloride. For the target compound, 3-chloroaniline is introduced to functionalize the thiazole at the 2-position:
Key Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methylene chloride | |
| Temperature | 5–10°C (initial), 25–30°C (completion) | |
| Reaction Time | 115 minutes | |
| Yield | 75–80% |
The intermediate is then treated with 3-chloroaniline in ethanol under reflux to introduce the aryl amino group.
Acetamide Moiety Preparation
The N-[2-(1H-indol-3-yl)ethyl]acetamide side chain is synthesized via acylation of 2-(1H-indol-3-yl)ethylamine.
Acylation with Acetic Anhydride
A sustainable protocol from Frontiers in Chemistry employs propylphosphonic anhydride (T3P®) as a coupling agent in ethyl acetate, achieving yields >85%:
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | T3P® (50% w/w in EtOAc) | |
| Solvent | Ethyl acetate | |
| Temperature | Room temperature | |
| Yield | 87% |
Final Coupling Reaction
The thiazole and acetamide fragments are coupled using carbodiimide reagents.
EDC/HOBt-Mediated Amidation
A method adapted from EvitaChem’s thiadiazole synthesis uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Reaction Time | 12 hours | |
| Yield | 68% |
Green Chemistry Innovations
Recent studies emphasize solvent-free mechanochemical synthesis and continuous flow reactors to enhance efficiency:
Solvent-Free Ball Milling
A PMC study reports a 20% reduction in reaction time and 95% yield for analogous thiazole derivatives using ball milling.
Continuous Flow Synthesis
Patent data suggest flow reactors improve scalability for thiazole intermediates, reducing purification steps.
Analytical Characterization
The final product is validated via:
Challenges and Mitigation
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis involves a multi-step process:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Functionalization of the thiazole ring with 3-chloroaniline under reflux in ethanol, requiring precise pH control (6.5–7.5) to avoid side reactions.
- Step 3: Coupling the thiazole intermediate with an indole-ethylacetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.
Key Conditions:
- Temperature control (±2°C) to prevent decomposition of heat-sensitive intermediates.
- Solvent selection (e.g., ethanol for cyclization, DCM for coupling) to enhance yield (70–85%).
- Characterization via -NMR, -NMR, and HRMS to confirm structural integrity .
Basic: Which spectroscopic and chromatographic methods are essential for structural validation?
- Nuclear Magnetic Resonance (NMR):
- -NMR identifies proton environments (e.g., indole NH at δ 10.2–10.5 ppm, thiazole C-H at δ 7.3–7.6 ppm).
- -NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 413.08).
- HPLC-PDA: Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .
Basic: How is preliminary biological activity evaluated in vitro?
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <10 µM.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced: How are structure-activity relationships (SAR) systematically investigated?
- Modular Derivative Design:
- Vary substituents on the thiazole (e.g., Cl → F, CH₃) and indole (e.g., ethyl → propyl chain).
- Assess changes in bioactivity via dose-response curves.
- Key Findings:
- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency by 30–50%.
- Longer alkyl chains on the indole moiety improve membrane permeability but reduce solubility .
Advanced: What mechanistic approaches identify the compound’s molecular targets?
- Kinase Profiling: Use ATP-competitive assays to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR).
- Molecular Docking: Simulate binding to homology models of target proteins (e.g., PD-L1) using AutoDock Vina.
- Western Blotting: Quantify downstream protein expression (e.g., p-AKT, Bcl-2) in treated vs. untreated cells .
Advanced: How are contradictions in bioactivity data resolved across studies?
- Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays).
- Source Identification: Check for variations in cell line origins (e.g., ATCC vs. non-certified sources) or assay conditions (e.g., serum content in media).
- Statistical Validation: Apply ANOVA or non-parametric tests to confirm significance thresholds .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from 3.2 to 2.5, improving aqueous solubility.
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and block them with methyl groups.
- Plasma Protein Binding: Measure unbound fraction via equilibrium dialysis; aim for <90% binding to enhance bioavailability .
Advanced: How are novel derivatives designed for enhanced selectivity?
- Fragment-Based Design: Replace the indole ethyl group with rigid bicyclic systems (e.g., tetrahydroisoquinoline) to restrict conformational flexibility.
- Click Chemistry: Introduce triazole spacers via Cu(I)-catalyzed azide-alkyne cycloaddition for modular diversification .
Advanced: How is compound stability ensured under experimental storage conditions?
- Thermal Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability).
- Solution Stability: Use buffered solutions (pH 7.4) to prevent hydrolysis of the acetamide bond .
Advanced: What orthogonal methods validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Measure protein melting shifts in lysates from treated cells.
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ, k_d) using immobilized recombinant targets.
- CRISPR Knockout: Compare activity in wild-type vs. target-gene KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
